

Unraveling the Pharmacological Profile of PF-00956980: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-00956980	
Cat. No.:	B10764302	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of **PF-00956980**, a potent and selective ATP-competitive pan-Janus kinase (JAK) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanism of action and preclinical characteristics of this compound.

Executive Summary

PF-00956980 is a reversible, ATP-competitive inhibitor of the Janus kinase family of enzymes. Notably, beyond its direct enzymatic inhibition, **PF-00956980** also induces a selective, timeand dose-dependent reduction in the protein and mRNA levels of JAK2 and JAK3, suggesting a dual mechanism of action.[1] While characterized as a pan-JAK inhibitor, its inhibitory activity varies across the JAK family members. This guide consolidates the available quantitative data, details the experimental methodologies for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

In Vitro Potency and Selectivity

The inhibitory activity of **PF-00956980** has been quantified against three of the four JAK family members. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



Kinase	IC50 (μM)
JAK1	2.2
JAK2	23.1
JAK3	59.9

Data sourced from commercial supplier MedchemExpress. It is important to note that while one report describes PF-00956980 as a selective JAK3 inhibitor with nanomolar potency, the publicly available quantitative data indicates a higher potency for JAK1.

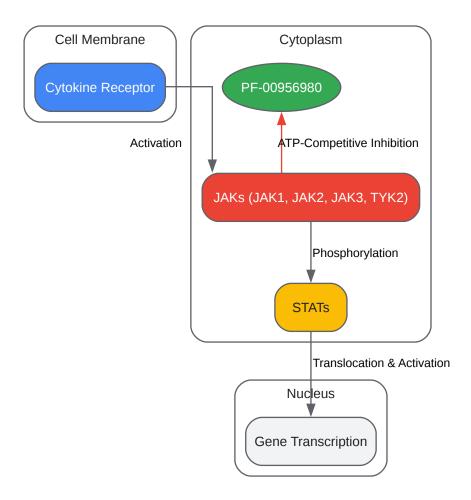
Mechanism of Action: Dual Inhibition and Downregulation

PF-00956980 exerts its effects through two distinct mechanisms:

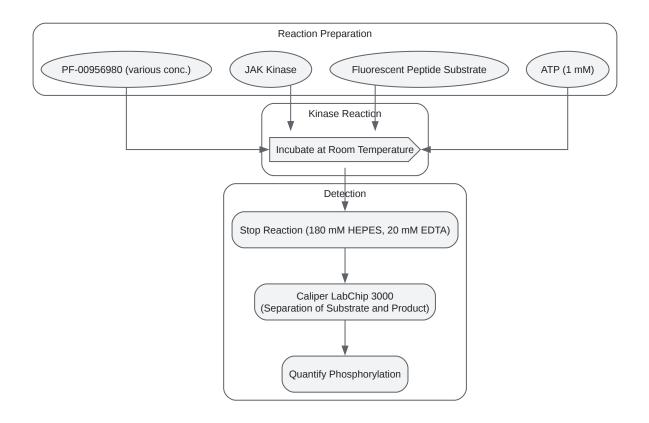
- ATP-Competitive Inhibition: As a reversible inhibitor, PF-00956980 competes with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
- Selective Downregulation of JAK2 and JAK3: Uniquely, PF-00956980 has been shown to selectively reduce the endogenous protein and mRNA levels of JAK2 and JAK3 in human primary immune cells.[1] This effect is not observed for JAK1 or TYK2, indicating a specific regulatory role on the expression of these two kinases.[1]

The signaling pathway affected by **PF-00956980** is depicted below.

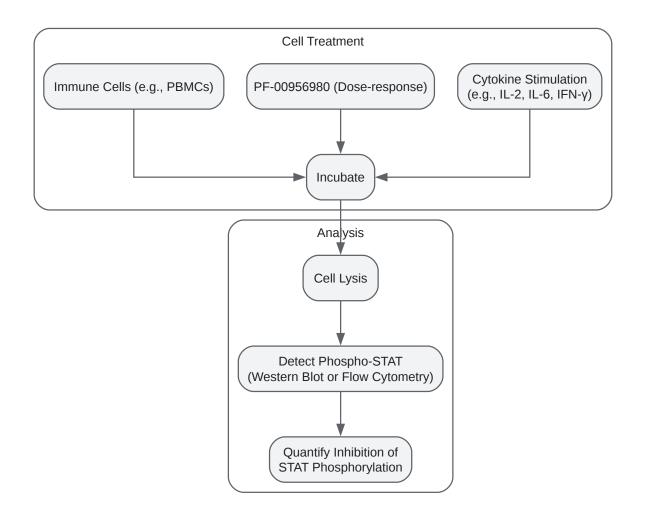












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Selective Downregulation of JAK2 and JAK3 by an ATP-Competitive pan-JAK Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Pharmacological Profile of PF-00956980: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10764302#pharmacological-profile-of-pf-00956980]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com